molecular formula C12H12FIO B2825912 1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287299-73-2

1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane

Cat. No. B2825912
CAS RN: 2287299-73-2
M. Wt: 318.13
InChI Key: MIGYPYGUBASCCW-UHFFFAOYSA-N
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Description

The compound “1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane” is a complex organic molecule that incorporates a bicyclo[1.1.1]pentane (BCP) core . BCPs are molecular scaffolds that have gained considerable attention due to their potential applications as sp3-rich bioisosteres for para-substituted arenes . The specific compound you’re asking about has a fluorine and a methoxy group on one phenyl ring and an iodine atom on the bicyclic pentane ring .


Synthesis Analysis

The synthesis of BCP-containing compounds has been a subject of extensive research. A practical scalable approach to fluoro-bicyclo[1.1.1]pentanes (19F-BCPs) has been developed . The asymmetric synthesis of an aromatic lipoxin B4 analogue containing a conformationally rigid and potentially more metabolically resistant BCP ring incorporated into the upper alkyl chain was achieved by the development of a 9-step chiral-pool synthesis of a novel BCP-containing boronic ester coupling partner .


Molecular Structure Analysis

The molecular structure of BCPs consists of a three-membered ring with two carbon atoms serving as bridgeheads for two additional carbon atoms, forming a unique, highly strained structure . The specific compound “1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane” incorporates a BCP core with a fluorine and a methoxy group on one phenyl ring and an iodine atom on the bicyclic pentane ring .


Chemical Reactions Analysis

The chemical reactions involving BCPs are diverse and complex. The installation of the BCP unit into a chemical entity remains a significant challenge from a synthetic point of view . A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented .


Physical And Chemical Properties Analysis

BCPs are known for their unique physical and chemical properties. They add three-dimensional character and saturation to compounds, making a lead oral drug compound “more developable” and correlating positively with clinical success . The physico-chemical properties of fluoro-bicyclo[1.1.1]pentanes have been studied .

Mechanism of Action

The mechanism of action of BCP-containing compounds can vary widely depending on the specific compound and its intended use. For example, BCPs have been used as bioisosteres in drug molecules, influencing their permeability, aqueous solubility, and in vitro metabolic stability .

Future Directions

The future of BCP-containing compounds is promising, with ongoing research into their synthesis and potential applications. The design and synthesis of more chemically and metabolically stable lipoxin analogues has been the focus of considerable interest . The development of a versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho-substituted arenes is described . The exploration of the structure-activity relationships (SARs) of drug candidates possessing multisubstituted BCP motifs is a promising future direction .

properties

IUPAC Name

1-(2-fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FIO/c1-15-8-2-3-9(10(13)4-8)11-5-12(14,6-11)7-11/h2-4H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYPYGUBASCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C23CC(C2)(C3)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FIO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane

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